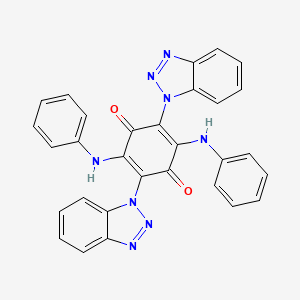![molecular formula C24H18N4O5S B11606433 (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11606433.png)
(2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, methoxy, and nitrile groups, as well as a thiazolo[3,2-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylidene groups: This step involves the condensation of the thiazolo[3,2-a]pyridine core with 4-hydroxy-3-methoxybenzaldehyde under basic conditions to form the benzylidene derivatives.
Functional group modifications:
Industrial Production Methods
Industrial production of This compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reaction to industrial levels.
Chemical Reactions Analysis
Types of Reactions
(2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile: can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
(2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile: can be compared with other similar compounds, such as:
- (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
- (2Z)-5-amino-2-(3-methoxybenzylidene)-7-(3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile
The uniqueness of This compound lies in its specific combination of functional groups and structural features, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H18N4O5S |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2Z)-5-amino-7-(4-hydroxy-3-methoxyphenyl)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile |
InChI |
InChI=1S/C24H18N4O5S/c1-32-18-7-12(3-5-16(18)29)8-20-23(31)28-22(27)14(10-25)21(15(11-26)24(28)34-20)13-4-6-17(30)19(9-13)33-2/h3-9,21,29-30H,27H2,1-2H3/b20-8- |
InChI Key |
VXXCVDRTZFXXIN-ZBKNUEDVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)O)OC)C#N)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC(=C(C=C4)O)OC)C#N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Ethyl 5'-methyl 2'-amino-1,6'-bis(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11606351.png)

![7-(2,3-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11606359.png)

![2-(3-hydroxypropyl)-N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11606373.png)
![4-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11606375.png)
![2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B11606382.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11606389.png)
![(5Z)-5-(naphthalen-1-ylmethylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606390.png)
![methyl 2-[(2Z)-2-(3-amino-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B11606394.png)
![1-[4-(3-Fluoro-4-methoxybenzyl)-1-piperazinyl]-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11606407.png)

![4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11606412.png)
![3-(3-methoxyphenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11606418.png)
